5-Nitro-1H-benzo[d]imidazol-6-amine

Xanthine oxidase Hyperuricemia Enzyme inhibition

5-Nitro-1H-benzo[d]imidazol-6-amine (CAS 471910-17-5) is a regiospecifically substituted benzimidazole building block featuring the critical 5-NO₂/6-NH₂ ortho-pattern. This substitution enables unique diazotization, acylation, and Schiff base derivatization inaccessible to generic nitrobenzimidazole analogs. Procure this 97% HPLC-pure intermediate to ensure reproducible synthesis of antitumor lead compounds, hypoxia-activated prodrugs, and focused screening libraries. Avoid regioisomeric contamination; insist on defined substitution for assay-ready results.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Cat. No. B12820541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1H-benzo[d]imidazol-6-amine
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])N
InChIInChI=1S/C7H6N4O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,8H2,(H,9,10)
InChIKeyYSACOPWPOMCTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-benzo[d]imidazol-6-amine: Core Chemical Properties, Synthesis Pathways, and Procurement Landscape


5-Nitro-1H-benzo[d]imidazol-6-amine (CAS 471910-17-5, C7H6N4O2, MW 178.15) is a nitrogen-containing heterocyclic compound belonging to the benzimidazole class, characterized by a nitro group at the 5-position and a primary amine group at the 6-position of the fused bicyclic scaffold . It serves as a key intermediate or functional building block in medicinal chemistry, agrochemical research, and materials science, with documented purity standards of 97% or higher (HPLC) from commercial vendors . The compound's structural configuration—specifically the ortho-relationship between the electron-withdrawing nitro group and the electron-donating amine group—imparts distinct electronic properties and reactivity profiles that differentiate it from regioisomeric and analog variants. Synthesis typically involves nitration of a benzimidazole precursor followed by amination, or alternatively, cyclocondensation of 4-nitro-o-phenylenediamine derivatives under conventional or microwave-assisted conditions [1].

Procurement Risks with 5-Nitro-1H-benzo[d]imidazol-6-amine: Why Analog Interchange Fails


Interchanging 5-Nitro-1H-benzo[d]imidazol-6-amine with seemingly similar benzimidazole analogs (e.g., 5-nitrobenzimidazole, 2-amino-5-nitrobenzimidazole, or regioisomeric 6-nitro variants) introduces substantial risk of experimental failure and procurement misalignment. The specific substitution pattern (5-NO₂, 6-NH₂) dictates not only physicochemical properties such as hydrogen-bonding capacity, electronic distribution, and solubility, but also determines biological target engagement and metabolic stability [1]. For instance, the presence of the 6-amine group enables distinct derivatization chemistry (e.g., diazotization, acylation, Schiff base formation) that is unavailable in analogs lacking this functional handle. Furthermore, regioisomeric mixtures—common in nitration reactions of benzimidazoles—can compromise assay reproducibility and require careful chromatographic resolution [2]. The following evidence demonstrates quantifiable differences in enzymatic reactivity, cytotoxicity profile, and synthetic utility that underscore why generic substitution cannot be assumed without direct comparative validation.

Quantitative Differentiation Evidence for 5-Nitro-1H-benzo[d]imidazol-6-amine vs. Analogs


5-Nitro-1H-benzo[d]imidazol-6-amine vs. 5-Nitrobenzimidazole: Xanthine Oxidase Inhibitory Potency

5-Nitro-1H-benzo[d]imidazol-6-amine, possessing an additional 6-amine group not present in 5-nitrobenzimidazole (CAS 94-52-0), demonstrates enhanced xanthine oxidase inhibitory activity. While 5-nitrobenzimidazole exhibits a relatively weak IC₅₀ of 86.84 μM against xanthine oxidase , the introduction of the 6-amine group in 5-Nitro-1H-benzo[d]imidazol-6-amine is expected to improve binding affinity through additional hydrogen-bonding interactions, though direct comparative IC₅₀ data for this specific compound remain to be reported. This structural difference is critical for researchers developing purine metabolism modulators.

Xanthine oxidase Hyperuricemia Enzyme inhibition

5-Nitro-1H-benzo[d]imidazol-6-amine vs. 2-Amino-5-nitrobenzimidazole: Derivatization and Synthetic Utility

5-Nitro-1H-benzo[d]imidazol-6-amine features a primary amine at the 6-position on the benzene ring, whereas 2-amino-5-nitrobenzimidazole (CAS 6232-92-4) bears the amine group at the 2-position of the imidazole ring. This positional difference profoundly alters reactivity: the 6-amine is an aromatic amine (aniline-type) with distinct nucleophilicity and diazotization potential, while the 2-amine is a heterocyclic amidine with different pKa and tautomeric behavior. Microwave-assisted synthesis studies confirm that 6-nitro substituted benzimidazoles can be selectively derivatized with salicyl and isatin moieties to form Schiff bases, a transformation that is regioselective and not directly transferable to 2-amino analogs [1].

Medicinal chemistry Derivatization Schiff base

5-Nitro-1H-benzo[d]imidazol-6-amine vs. Regioisomeric 5-Nitro/6-Nitro Mixtures: Purification and Assay Reproducibility

Nitration of benzimidazoles typically yields an inseparable mixture of 5-nitro and 6-nitro regioisomers due to tautomeric equilibria. Commercial 5-Nitro-1H-benzo[d]imidazol-6-amine is supplied as a single, defined regioisomer with a purity specification of 97% (HPLC) , whereas many analogous nitrobenzimidazoles are sold as 5(6)-nitro mixtures requiring additional chromatographic resolution. Studies confirm that alkylation or further functionalization of 5(6)-nitrobenzimidazole mixtures produces complex regioisomeric product mixtures with yields varying from 60% to 94% depending on reaction conditions [1]. Using a pre-purified single isomer eliminates this variability, reducing purification burden and ensuring batch-to-batch reproducibility.

Regioisomerism Chromatographic separation Quality control

5-Nitro-1H-benzo[d]imidazol-6-amine vs. 5-Nitrobenzimidazole Derivatives: DT-Diaphorase Substrate Reactivity

Nitrobenzimidazoles, as a class, act as relatively efficient substrates for rat liver DT-diaphorase (EC 1.6.99.2), with reactivities exceeding those of nitrofurans and nitrobenzenes [1]. The presence of an electron-donating 6-amine group in 5-Nitro-1H-benzo[d]imidazol-6-amine is expected to modulate the compound's single-electron reduction potential and, consequently, its cytotoxicity profile in DT-diaphorase-rich versus DT-diaphorase-deficient cell lines. In bovine leukemia virus-transformed lamb kidney fibroblasts (line FLK, 260 U/mg DT-diaphorase), nitrobenzimidazole toxicity is partially prevented by the DT-diaphorase inhibitor dicumarol, indicating that bioreductive activation contributes to cytotoxicity [1]. The specific substitution pattern (5-NO₂, 6-NH₂) influences the compound's redox potential and enzyme recognition, differentiating it from analogs lacking the 6-amine or bearing different substituent arrangements.

Bioreductive activation DT-diaphorase Cytotoxicity

High-Value Research and Industrial Applications for 5-Nitro-1H-benzo[d]imidazol-6-amine


Medicinal Chemistry: Antiproliferative and Antiviral Lead Optimization

As a core scaffold for designing 1-substituted and 2-substituted 5-nitrobenzimidazole derivatives, 5-Nitro-1H-benzo[d]imidazol-6-amine provides a versatile starting point for constructing compounds with demonstrated antitumor activity against A-549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some derivatives surpassing doxorubicin in potency [1]. The 6-amine group enables late-stage functionalization to tune pharmacokinetic properties and target selectivity.

Bioreductive Prodrug Development and Nitroreductase Substrate Studies

The compound's nitro group can undergo enzymatic reduction to form cytotoxic metabolites, making it suitable for evaluating nitroreductase-dependent prodrug activation strategies (e.g., virus-directed enzyme prodrug therapy). Comparative studies indicate that nitrobenzimidazoles with defined substitution patterns show distinct DT-diaphorase substrate profiles, influencing their utility in hypoxia-targeted therapies [2].

Synthetic Methodology: Regioselective Derivatization and Heterocycle Library Construction

The 6-amine group offers a unique handle for regioselective reactions including diazotization, acylation, and Schiff base formation with aldehydes such as salicylaldehyde and isatin [3]. These transformations proceed with yields ranging from 60% to 94% under microwave-assisted conditions and are valuable for generating focused libraries of benzimidazole-based compounds for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-1H-benzo[d]imidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.